![molecular formula C22H30N2O5S B5154528 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5154528.png)
4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the sulfonamide class of compounds, which are known for their diverse range of biological activities.
Mécanisme D'action
The mechanism of action of 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide is through the inhibition of proteases. Proteases are essential for many biological processes, including cell growth, differentiation, and apoptosis. Inhibition of proteases can lead to the suppression of these processes, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide have been studied extensively. In addition to its protease inhibitory activity, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide in lab experiments is its relatively simple synthesis method. This compound is also stable and can be stored for long periods of time. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of those working with this compound.
Orientations Futures
There are several future directions for research on 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide. One area of interest is the development of more potent protease inhibitors based on this compound. Another area of interest is the investigation of its potential use in the treatment of viral infections, such as HIV and hepatitis C. Additionally, research can be conducted to explore the potential use of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide is a compound with significant potential in various fields of scientific research. Its protease inhibitory activity, anti-inflammatory and anti-tumor properties, and potential for inducing apoptosis in cancer cells make it a promising candidate for further investigation. Careful handling and disposal procedures must be followed to ensure the safety of those working with this compound. Future research can explore its potential use in the treatment of various diseases and the development of more potent protease inhibitors based on this compound.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide involves the reaction of 4-butoxybenzaldehyde with butylamine to form 4-butoxy-N-butan-2-ylbenzamide. This intermediate product is then reacted with chlorosulfonyl isocyanate to form the final product, 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide has potential applications in various fields of scientific research. One of the major areas of interest is its use as a protease inhibitor. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins. Inhibition of proteases is important in the treatment of many diseases, including cancer and viral infections. 4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide has been shown to inhibit the activity of several proteases, including cathepsin B and L, which are involved in cancer progression and metastasis.
Propriétés
IUPAC Name |
1-[(4-butoxyphenyl)methyl]-3-(4-butoxyphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S/c1-3-5-15-28-19-9-7-18(8-10-19)17-23-22(25)24-30(26,27)21-13-11-20(12-14-21)29-16-6-4-2/h7-14H,3-6,15-17H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSUUHFPKUDCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC(=O)NS(=O)(=O)C2=CC=C(C=C2)OCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Butoxyphenyl)methyl]-3-(4-butoxyphenyl)sulfonylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

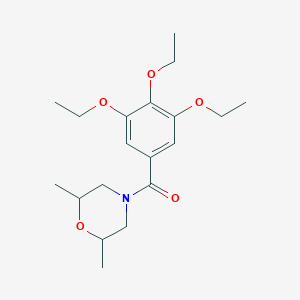
![2-chloro-N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5154471.png)
![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5154476.png)
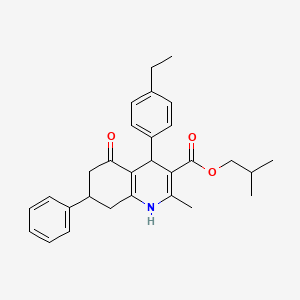
![6-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5154489.png)
![3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5154497.png)
![1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5154505.png)
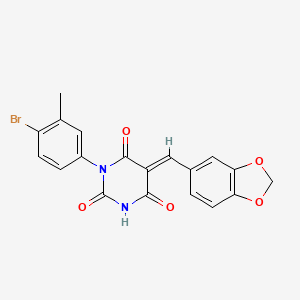
![propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5154511.png)
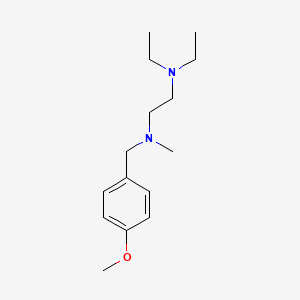
![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)
![3-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5154521.png)
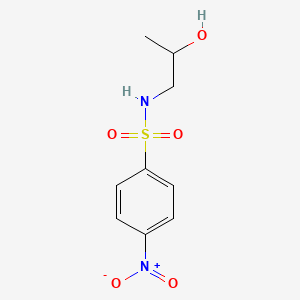
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5154536.png)